molecular formula C6H13Cl2N B3042316 3-(Chloromethyl)-1-methylpyrrolidine hydrochloride CAS No. 56669-84-2

3-(Chloromethyl)-1-methylpyrrolidine hydrochloride

Cat. No.: B3042316
CAS No.: 56669-84-2
M. Wt: 170.08 g/mol
InChI Key: FMXGHRPHPIBFHD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methylpyrrolidine hydrochloride is an organic compound with the molecular formula C6H13Cl2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-methylpyrrolidine hydrochloride typically involves the chloromethylation of 1-methylpyrrolidine. One common method includes the reaction of 1-methylpyrrolidine with formaldehyde and hydrochloric acid, followed by chlorination with thionyl chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems helps in maintaining consistent reaction conditions, thereby improving the overall yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: N-oxides and other oxidized forms.

    Reduction: Methyl derivatives and other reduced forms.

Scientific Research Applications

3-(Chloromethyl)-1-methylpyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methylpyrrolidine hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to modifications that can alter the function of the target molecules. This reactivity is harnessed in various biochemical assays and drug development processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)pyridine hydrochloride
  • 4-(Chloromethyl)pyridine hydrochloride
  • 2-(Chloromethyl)pyridine hydrochloride

Uniqueness

3-(Chloromethyl)-1-methylpyrrolidine hydrochloride is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the pyrrolidine ring. This combination makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name

3-(chloromethyl)-1-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c1-8-3-2-6(4-7)5-8;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXGHRPHPIBFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56669-84-2
Record name 3-(chloromethyl)-1-methylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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